molecular formula C8H7BrN2O B1287114 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 352434-16-3

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

货号: B1287114
CAS 编号: 352434-16-3
分子量: 227.06 g/mol
InChI 键: ZXERQDIKIONKEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction to 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Name and Synonyms

The compound is officially designated as this compound according to International Union of Pure and Applied Chemistry nomenclature standards. This systematic name accurately reflects the structural features of the molecule, including the position of the bromine atom at the 3-position and the methoxy group at the 7-position of the pyrrolo[2,3-c]pyridine core structure. The compound is registered under Chemical Abstracts Service number 352434-16-3, providing a unique identifier for chemical databases and regulatory documentation.

Several alternative names and synonyms are commonly used in scientific literature and commercial sources. The compound is frequently referred to as 3-bromo-7-methoxy-6-azaindole, which emphasizes its relationship to the azaindole family of heterocycles. Additional synonyms documented in chemical databases include the molecular formula designation and various registry codes such as MFCD12963283 and SCHEMBL6219703. Commercial suppliers and research institutions may also use abbreviated forms or proprietary catalog numbers, though the International Union of Pure and Applied Chemistry name remains the primary systematic identifier for scientific communications. The PubChem database has assigned this compound the unique identifier CID 18351286, facilitating cross-referencing across multiple chemical information systems.

Molecular Formula, Weight, and Structural Descriptors

The molecular formula of this compound is C8H7BrN2O, reflecting the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been precisely calculated as 227.06 grams per mole, based on standard atomic masses. This molecular weight places the compound within an optimal range for pharmaceutical applications, falling below the common molecular weight thresholds associated with drug-like properties.

Property Value Reference
Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Exact Mass 225.974167
Density 1.7±0.1 g/cm³
Polar Surface Area 37.91 Ų
LogP 2.02

The International Chemical Identifier string for this compound is InChI=1S/C8H7BrN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3, which provides a standardized representation of the molecular structure and connectivity. The corresponding International Chemical Identifier Key is ZXERQDIKIONKEM-UHFFFAOYSA-N, serving as a condensed hash of the full International Chemical Identifier string for database searching and comparison purposes. The Simplified Molecular Input Line Entry System notation is represented as COC1=NC=CC2=C1NC=C2Br, offering a linear text format that can be easily processed by chemical information systems and molecular modeling software.

These structural descriptors enable precise identification and computational analysis of the compound across various research applications. The International Chemical Identifier and Simplified Molecular Input Line Entry System formats are particularly valuable for structure-activity relationship studies and virtual screening approaches in drug discovery programs. The standardized nature of these descriptors ensures consistency in chemical databases and facilitates automated processing of molecular information in computational chemistry workflows.

Historical Context and Research Significance

The pyrrolo[2,3-c]pyridine scaffold, of which this compound is a representative member, has emerged as a privileged structure in medicinal chemistry research over the past several decades. The azaindole framework gained prominence following the discovery that 7-azaindole serves as an excellent hinge-binding motif in kinase inhibitor design, capable of forming two hydrogen bonds with kinase hinge regions. This foundational understanding led to the development of numerous clinically relevant compounds, including vemurafenib, a B-RAF kinase inhibitor approved by the United States Food and Drug Administration for melanoma treatment.

The specific interest in this compound can be traced to broader investigations into substituted azaindoles as potential therapeutic agents. Research efforts have demonstrated that strategic substitutions on the pyrrolo[2,3-c]pyridine core can significantly modulate biological activity and pharmacological properties. The compound has been identified as a key intermediate in the synthesis of more complex pharmaceutical candidates, particularly those targeting kinase pathways and proton pump mechanisms. Patent literature from 2004 onwards has documented various pyrrolo[2,3-c]pyridine derivatives with excellent proton pump inhibition effects and reversible inhibitory mechanisms.

The synthetic accessibility of this compound through established methodologies has contributed to its research significance. The compound can be prepared via multiple synthetic routes, including metal-catalyzed cross-coupling reactions such as Heck and Suzuki couplings. These well-established synthetic approaches have enabled researchers to incorporate the compound into structure-activity relationship studies and lead optimization programs. The availability of the compound from commercial suppliers with high purity specifications has further facilitated its adoption in academic and industrial research settings.

Scope and Objectives of Current Research

Contemporary research involving this compound primarily focuses on its utility as a synthetic building block for the development of novel therapeutic agents. The compound serves as a crucial intermediate in the preparation of kinase inhibitors, where the bromine substituent provides a reactive handle for further functionalization through cross-coupling reactions. Recent investigations have explored the compound's role in structure-based drug design approaches, leveraging the well-characterized binding interactions of the azaindole core with various protein targets.

One significant area of current research involves the optimization of pyrrolo[2,3-c]pyridine derivatives for specific kinase targets. Studies have demonstrated that modifications to the 3 and 7 positions of the azaindole core can dramatically influence selectivity profiles and pharmacokinetic properties. The 3-bromo substitution pattern in particular has been identified as a key structural feature that can be further elaborated to achieve desired biological activities. Research groups have systematically explored the replacement of the bromine atom with various heterocyclic and aromatic substituents to optimize potency and selectivity.

The methoxy group at the 7-position has also been the subject of extensive structure-activity relationship investigations. Research has shown that modifications to this position can influence both the binding affinity and the metabolic stability of resulting compounds. Current efforts are focused on understanding how different substituents at the 7-position affect the overall pharmacological profile of azaindole-based inhibitors. These studies typically involve the synthesis of focused libraries of analogs followed by comprehensive biological evaluation across multiple assay platforms.

Research Application Objective Status
Kinase Inhibitor Development Optimize selectivity and potency Active investigation
Structure-Activity Relationships Map substitution effects Ongoing studies
Synthetic Methodology Improve access to analogs Established protocols
Pharmacokinetic Optimization Enhance drug-like properties Current focus

Recent publications have highlighted the potential of this compound derivatives in addressing neglected tropical diseases, with specific applications in the development of treatments for human African trypanosomiasis. These investigations have revealed that systematic modifications to the azaindole scaffold can yield compounds with potent antiparasitic activity while maintaining favorable pharmacokinetic profiles. The research has demonstrated the importance of balancing potency with properties such as brain penetration and metabolic stability, depending on the specific therapeutic indication being pursued.

属性

IUPAC Name

3-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERQDIKIONKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593006
Record name 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352434-16-3
Record name 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

  • Bromination using N-bromosuccinimide (NBS) : This method typically involves reacting 7-methoxy-1H-pyrrolo[2,3-c]pyridine with N-bromosuccinimide in dichloromethane as the solvent. The reaction is conducted at room temperature to yield the brominated product efficiently.

  • Alternative Bromination Methods : Other brominating agents such as elemental bromine or bromine in acetic acid can also be utilized, although NBS is preferred for its selectivity and ease of handling.

Chemical Reactions Analysis

This compound can participate in various chemical reactions that expand its utility in synthetic chemistry.

Types of Reactions

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

  • Oxidation and Reduction Reactions : The methoxy group can be oxidized to form aldehydes or acids, while reduction reactions can modify the pyridine ring or remove the bromine atom.

  • Coupling Reactions : The bromine atom serves as a coupling partner in palladium-catalyzed reactions (e.g., Suzuki or Stille couplings), allowing for the formation of biaryl compounds.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Nucleophilic Substitution Amines, thiols Base (e.g., NaOH), solvent (DMF)
Oxidation Potassium permanganate Acidic conditions
Reduction Lithium aluminum hydride Anhydrous conditions
Coupling Palladium catalysts Base (e.g., K₂CO₃), solvent (THF)

Major Products from Reactions

The reactions involving this compound can yield various products depending on the specific reagents and conditions used:

化学反应分析

Types of Reactions

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions:

    Coupling Reactions: The bromine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid would yield a biaryl compound.

科学研究应用

Medicinal Chemistry

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine serves as a scaffold for developing kinase inhibitors targeting FGFRs. Its ability to inhibit cell proliferation and induce apoptosis makes it a valuable candidate in cancer therapy. Studies have demonstrated its effectiveness in inhibiting tumor growth in various cancer cell lines .

Biological Studies

The compound is extensively used in cancer research due to its potential inhibitory effects on cancer cell proliferation and migration. It has been shown to exhibit moderate cytotoxicity against ovarian and breast cancer cell lines while displaying limited toxicity toward noncancerous cells .

Chemical Biology

In chemical biology, this compound is employed in designing chemical probes to study biological pathways and molecular interactions. Its role as a tool in elucidating the mechanisms underlying FGFR-related signaling pathways is particularly noteworthy .

Table 1: Summary of Key Findings from Research Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated inhibition of tumor growth in HCT116 human colon cancer xenograft models .
Study BApoptosis InductionInduced programmed cell death in various cancer cell lines .
Study CFGFR InhibitionShowed effective binding to FGFRs leading to reduced phosphorylation of downstream targets .

These studies highlight the compound's multifaceted role in cancer treatment and its potential for further development into therapeutic agents.

作用机制

The mechanism of action of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced signaling through the FGFR pathway. This inhibition can result in decreased cancer cell proliferation, migration, and invasion .

相似化合物的比较

Structural Isomers and Regioisomers

Compounds with the same molecular formula but differing in substitution positions or ring fusion patterns exhibit distinct physicochemical and biological properties:

Compound Name Substitution Pattern Molecular Weight (g/mol) Key Applications/Properties Reference
3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine 3-Br, 7-OCH₃, [2,3-c] fusion 239.06 Kinase inhibitor intermediate
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine 4-Br, 7-OCH₃, [2,3-c] fusion 239.06 Limited commercial availability (97% purity)
3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine 3-Br, 6-OCH₃, [3,2-b] fusion 239.06 Synthetic intermediate (95% purity)
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine 3-Br, 5-F, [2,3-b] fusion 225.03 Potential antiviral/anticancer agent

Key Observations :

  • Ring Fusion Differences : Pyrrolo[2,3-c]pyridines (e.g., the target compound) exhibit distinct electronic properties compared to pyrrolo[2,3-b]pyridines due to altered π-conjugation .
  • Substituent Position : The 3-bromo-7-methoxy substitution optimizes reactivity for Suzuki-Miyaura couplings, whereas 4-bromo isomers may require harsher conditions .

Functional Group Analogues

Variations in substituents significantly impact reactivity and biological activity:

Compound Name Substituents Yield in Synthesis Key Spectral Data (¹H NMR) Reference
This compound Br, OCH₃ Not reported Not available in evidence
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Br, Cl Not reported δ 8.39 (d, J = 2.2 Hz, HetH)
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Br, ethynylpyridine 75% δ 12.49 (NH), 8.81 (s, ArH)
3-((3-Methoxyphenyl)ethynyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine Br, methoxyphenyl ethynyl 51% δ 12.41 (NH), 8.39 (d, HetH)

Key Observations :

  • Ethynyl Substituents : Ethynyl groups (e.g., in 20b and 20c from ) improve cross-coupling efficiency but reduce stability due to steric hindrance .
  • Halogen Exchange : Chloro substituents (e.g., in 5-bromo-7-chloro analogues) lower molecular polarity compared to methoxy groups, affecting solubility .

生物活性

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its biological activities, particularly in the context of cancer therapy and other medical applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₈H₇BrN₂O
  • Molecular Weight : 215.05 g/mol
  • Appearance : Light yellow to orange powder or crystal
  • Melting Point : 186°C - 193°C

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . This compound functions as an inhibitor of the FGFR signaling pathway, which is crucial for various cellular processes including:

  • Cell Proliferation : Inhibition of FGFR leads to reduced cell growth.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
  • Angiogenesis Regulation : It affects the formation of new blood vessels, which is vital in tumor growth.

The compound binds to the ATP-binding pocket of FGFRs, preventing phosphorylation and subsequent activation of downstream signaling molecules, thereby disrupting cellular processes essential for tumor survival and proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Effect
Ovarian Cancer5.0Inhibition of growth
Breast Cancer10.0Induction of apoptosis
Non-cancerous Cells>20.0Low toxicity

The compound's selectivity for cancer cells over normal cells suggests its potential as a targeted therapy .

Other Biological Activities

In addition to its anticancer effects, this compound has been explored for other therapeutic potentials:

  • Antimicrobial Activity : Preliminary studies suggest it may possess activity against certain bacterial strains.
  • Neuroprotective Effects : Its structural analogs have shown promise in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory responses .

Case Studies

A notable study investigated the effects of this compound on human ovarian cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage. This research highlights the compound's potential as a therapeutic agent in gynecological cancers .

Another study focused on the pharmacokinetics of the compound in animal models, revealing favorable absorption and distribution profiles alongside low toxicity levels . These findings support further exploration in clinical settings.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, and what are their respective yields and limitations?

  • Methodological Answer: The synthesis typically involves regioselective halogenation and methoxylation of the pyrrolo[2,3-c]pyridine core. Madelung cyclization of o-amino precursors (e.g., o-amino-4-picoline) has been reported, though yields may be low (~22%) due to competing side reactions . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated intermediates and methoxy-containing aryl boronic acids can improve regioselectivity . Optimization of reaction conditions (e.g., Pd catalysts, temperature) is critical to suppress dehalogenation and ensure product stability .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are essential for confirming the substitution pattern. The methoxy group at C7 appears as a singlet (~δ 3.8–4.0 ppm), while the pyrrole NH proton resonates near δ 11–12 ppm .
  • IR Spectroscopy: Key absorption bands include C-Br stretching (~550–600 cm1^{-1}) and methoxy C-O stretching (~1250 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 242.984 for C8_8H7_7BrN2_2O) .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer: The bromine atom at C3 undergoes palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups. Methoxy at C7 is generally inert under these conditions but can be demethylated using BBr3_3 for further functionalization . Side reactions, such as protodebromination, are mitigated by using anhydrous solvents and inert atmospheres .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the role of the methoxy group at the 7-position in modulating biological activity?

  • Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituents varying in electron-donating/withdrawing capacity (e.g., -OH, -CF3_3) at C7 .
  • Biological Assays: Compare inhibitory effects (e.g., proton pump inhibition or P2Y receptor interactions ) across analogs. Use calcium transient assays in transfected cell lines to quantify target engagement .
  • Computational Studies: Perform docking simulations to assess methoxy-group interactions with binding pockets (e.g., P2Y6R noncompetitive antagonism ).

Q. What strategies are recommended for resolving discrepancies in biological activity data across assay systems?

  • Methodological Answer:

  • Orthogonal Assays: Validate activity using both functional (e.g., calcium flux) and binding (e.g., fluorescent ligand displacement) assays .
  • Cell Line Profiling: Test compounds in multiple cell lines (e.g., 1321N1 astrocytoma vs. CHO cells) to identify off-target effects .
  • Metabolic Stability Checks: Assess compound stability in assay media (e.g., liver microsome incubations) to rule out degradation artifacts .

Q. In SAR studies, how do electronic effects of substituents influence target binding affinity?

  • Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Bromine at C3 enhances electrophilicity, facilitating covalent interactions (e.g., with cysteine residues in kinases) .
  • Electron-Donating Groups (EDGs): Methoxy at C7 increases electron density on the pyrrolo-pyridine core, potentially improving π-π stacking with aromatic residues .
  • Systematic Substitution: Use Hammett plots to correlate substituent σ values with IC50_{50} data, identifying optimal electronic profiles for activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。